N-(2-chlorobenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide
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Overview
Description
N-(2-chlorobenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide: is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-methoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the 2-chlorobenzyl group: This step involves nucleophilic substitution reactions.
Formation of the propanamide moiety: This is typically done through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-chlorobenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-methylbenzamide
- N-(4-chlorobenzyl)-2-methylbenzamide
- N-(cyclohexylmethyl)-2-methylbenzamide
Uniqueness
N-(2-chlorobenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core with the 4-methoxyphenyl and 2-chlorobenzyl groups makes it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C24H21ClN6O2 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C24H21ClN6O2/c1-33-18-8-6-16(7-9-18)20-14-21-24-28-27-22(30(24)12-13-31(21)29-20)10-11-23(32)26-15-17-4-2-3-5-19(17)25/h2-9,12-14H,10-11,15H2,1H3,(H,26,32) |
InChI Key |
UIOMIEAJYFOWHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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